MAO-A Inhibition Potency: Thiazolyl-Piperazine Derivative vs. Reference Inhibitors
A thiazolylhydrazine-piperazine derivative, compound 3e, demonstrates potent and selective MAO-A inhibition. Its IC50 value is significantly lower than that of the reference inhibitors moclobemide and clorgiline, highlighting the superior potency conferred by the thiazolyl-piperazine core [1]. This provides a quantitative benchmark for the scaffold's potential in neurological research [2].
| Evidence Dimension | MAO-A Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.057 ± 0.002 µM (Compound 3e, a thiazolylhydrazine-piperazine derivative) |
| Comparator Or Baseline | Moclobemide: 6.061 ± 0.262 µM; Clorgiline: 0.062 ± 0.002 µM |
| Quantified Difference | Approximately 106-fold more potent than moclobemide and slightly more potent than clorgiline. |
| Conditions | In vitro fluorometric assay using human MAO-A enzyme. |
Why This Matters
This data provides a crucial benchmark for potency, allowing researchers to prioritize this scaffold when developing novel MAO-A inhibitors for conditions like depression and anxiety, where high potency is often correlated with efficacy and lower dosage requirements.
- [1] Sağlık, B.N., et al. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 2020, 25(18), 4342. View Source
- [2] Osmaniye, D., et al. Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor. Z. Naturforsch. C, 2022. View Source
